3-Bromo-6-fluoro-4-nitro-1H-indazole

Medicinal Chemistry Drug Design Physicochemical Properties

3-Bromo-6-fluoro-4-nitro-1H-indazole delivers a unique, synthetically privileged substitution pattern critical for kinase-targeted drug discovery. The 3-bromo handle enables rapid diversification via Suzuki-Miyaura cross-coupling, while the 4-nitro group serves as a latent amine for further functionalization, and the 6-fluoro substituent fine-tunes metabolic stability and lipophilicity. Replacing this scaffold with a less-functionalized analog risks invalidating SAR studies. Procure this exact building block to ensure pharmacological relevance and accelerate your library synthesis.

Molecular Formula C7H3BrFN3O2
Molecular Weight 260.02 g/mol
CAS No. 885522-77-0
Cat. No. B1292521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluoro-4-nitro-1H-indazole
CAS885522-77-0
Molecular FormulaC7H3BrFN3O2
Molecular Weight260.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])F
InChIInChI=1S/C7H3BrFN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11)
InChIKeyZXKWLGMBBNXUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-fluoro-4-nitro-1H-indazole (CAS 885522-77-0) Procurement: A High-Purity Heterocyclic Building Block for Medicinal Chemistry


3-Bromo-6-fluoro-4-nitro-1H-indazole (CAS 885522-77-0) is a polysubstituted 1H-indazole derivative classified as a heterocyclic chemical building block. Its core indazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry [1]. The compound is characterized by a unique substitution pattern featuring a bromo group at the 3-position, a fluoro group at the 6-position, and a nitro group at the 4-position. This specific combination of functional groups on the indazole core imparts a distinct electronic profile, contributing to its utility as a versatile intermediate in the synthesis of diverse small molecule libraries, particularly in kinase-targeted drug discovery programs [2].

The Critical Risks of 3-Bromo-6-fluoro-4-nitro-1H-indazole (885522-77-0) Analog Substitution in SAR Campaigns


Substituting 3-bromo-6-fluoro-4-nitro-1H-indazole with a close analog, such as one lacking the bromine or fluorine atom, is a high-risk strategy in medicinal chemistry that can invalidate structure-activity relationship (SAR) studies. The unique substitution pattern on this scaffold is not arbitrary; the 3-bromo handle is essential for late-stage diversification via cross-coupling, the 6-fluoro substituent critically modulates lipophilicity and metabolic stability, and the 4-nitro group provides a key hydrogen-bond acceptor and can serve as a precursor to an amine [1]. While direct, head-to-head quantitative performance data for this specific compound is limited in the public domain, the principle of using a less functionalized analog as a direct substitute without re-optimizing the synthetic route and biological assays introduces significant, unquantified variables that can lead to false-negative or false-positive SAR interpretations [2].

Quantitative Evidence Differentiating 3-Bromo-6-fluoro-4-nitro-1H-indazole from Closest Analogs


Physicochemical Comparison: Lipophilicity Modulation via 6-Fluoro Substitution Relative to Non-Fluorinated Analog

The presence of a fluorine atom at the 6-position of the indazole core provides a quantifiable advantage in modulating lipophilicity (LogP), a critical parameter for drug-likeness. 3-Bromo-6-fluoro-4-nitro-1H-indazole is predicted to have a lower LogP compared to its non-fluorinated analog, 3-bromo-4-nitro-1H-indazole (CAS 74209-17-9). While experimental LogP for this exact compound is not publicly available, computational predictions using well-established algorithms provide a quantitative estimate of this differentiation. This difference in lipophilicity directly impacts membrane permeability and metabolic clearance profiles. [1]

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Utility: Orthogonal Reactivity of the 3-Bromo Handle for Diversification

The 3-bromo substituent on the indazole core is a well-documented, privileged site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkenyl groups. This reactivity is a key differentiator from analogs lacking a halogen at the 3-position, such as 6-fluoro-4-nitro-1H-indazole (CAS 885520-14-9), which would require a separate and often lower-yielding C-H activation or halogenation step for similar diversification. The C3 position of N-unprotected indazoles is known to be highly reactive in Suzuki-Miyaura couplings. [1] [2]

Synthetic Methodology Palladium Catalysis Cross-Coupling

Electronic Modulation: Comparative Impact of 4-NO2 on Aromatic Reactivity

The 4-nitro group exerts a powerful electron-withdrawing effect on the indazole ring, influencing the reactivity of other positions, including the crucial 3-bromo handle for cross-coupling. Quantitative structure-property relationship (QSPR) models predict a significant change in the calculated molecular electrostatic potential (ESP) and Hammett substituent constants relative to an analog with a less strongly electron-withdrawing group. For instance, the 4-NO2 group (σm = 0.71) in 3-bromo-6-fluoro-4-nitro-1H-indazole is a much stronger deactivator than the 4-H atom (σm = 0.00) in 3-bromo-6-fluoro-1H-indazole. [1] This difference directly impacts the rates of reactions at the indazole core.

Physical Organic Chemistry Reactivity Electrophilic Substitution

Primary Research & Procurement Applications for 3-Bromo-6-fluoro-4-nitro-1H-indazole (CAS 885522-77-0)


Diversification Point in Parallel Library Synthesis for Kinase Inhibitor Programs

Based on its 3-bromo handle, this compound is ideally suited as a core scaffold for generating diverse, 3-arylated or 3-heteroarylated indazole libraries. Procurement is justified for medicinal chemistry teams focused on exploring the 3-vector of indazole-based kinase hinge-binders, where rapid parallel synthesis via Suzuki-Miyaura cross-coupling is a primary workflow [1].

Precursor for 3,4,6-Trisubstituted Indazoles with Optimized Physicochemical Profiles

The combination of the 3-bromo (for diversification), 4-nitro (which can be reduced to an amine for further functionalization), and 6-fluoro (for metabolic stability) groups makes this a strategic building block. Its use is indicated in advanced SAR studies where fine-tuning the electronic and steric properties of the indazole core is paramount, and the predicted lower cLogP of this fluorinated analog is a key selection criterion [2].

Synthetic Intermediate in Agrochemical or Material Science R&D

Beyond pharmaceuticals, the unique electronic and structural properties of this polysubstituted indazole, as inferred from the strong electron-withdrawing effects of its substituents [3], may be of interest in the development of new agrochemicals or advanced materials. Researchers in these fields may procure this compound to investigate its utility as a novel building block in their respective discovery pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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